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Compound of Interest

Compound Name: 2-(chloromethyl)Butanal

Cat. No.: B15356479 Get Quote

An In-depth Technical Guide to 2-
(Chloromethyl)butanal
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-(chloromethyl)butanal, a halogenated aldehyde of interest in organic

synthesis. Due to the limited availability of experimental data for this specific compound, this

guide combines computed data with information from structurally similar compounds and

established principles of organic chemistry to offer a thorough profile.

Chemical Identity and Physical Properties
2-(Chloromethyl)butanal is a chiral alpha-chloro aldehyde. Its chemical structure and basic

identifiers are outlined below.

Table 1: Chemical Identifiers for 2-(chloromethyl)butanal
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Identifier Value

IUPAC Name 2-(chloromethyl)butanal[1]

Molecular Formula C₅H₉ClO[1]

Molecular Weight 120.58 g/mol [1]

CAS Number 135871-45-3[1]

Canonical SMILES CCC(CCl)C=O[1]

InChI Key DWNFIQZNEIGHEO-UHFFFAOYSA-N[1]

Physical Properties

Experimental physical property data for 2-(chloromethyl)butanal is not readily available in the

scientific literature. The following table summarizes computed properties from reliable

databases and includes estimated values for key physical constants based on the structurally

similar compound, 2-chloro-2-methylpropanal, where noted.

Table 2: Physical and Computed Properties of 2-(chloromethyl)butanal
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Property Value Source

Boiling Point ~90 °C (estimated)
Based on 2-chloro-2-

methylpropanal[2]

Melting Point Not available -

Density
~1.033 g/cm³ at 16 °C

(estimated)

Based on 2-chloro-2-

methylpropanal[2]

Solubility

Soluble in most organic

solvents. Expected to have

limited solubility in water,

similar to other short-chain

aldehydes.[3][4]

General chemical principles

XLogP3-AA (Computed) 1.2 [1]

Hydrogen Bond Donor Count

(Computed)
0 [1]

Hydrogen Bond Acceptor

Count (Computed)
1 [1]

Rotatable Bond Count

(Computed)
3 [1]

Exact Mass (Computed) 120.0341926 Da [1]

Topological Polar Surface Area

(Computed)
17.1 Å² [1]

Synthesis and Experimental Protocols
The synthesis of 2-(chloromethyl)butanal can be achieved through the α-chlorination of

butanal. Several methods for the α-chlorination of aldehydes have been reported in the

literature. A common and effective approach involves the use of a chlorinating agent such as N-

chlorosuccinimide (NCS) in the presence of an organocatalyst.

Experimental Protocol: Organocatalytic α-Chlorination of Butanal
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This protocol is a generalized procedure based on established methods for the

enantioselective α-chlorination of aldehydes.

Materials:

Butanal

N-Chlorosuccinimide (NCS)

(S)-(-)-2-(Diphenyl(trimethylsiloxy)methyl)pyrrolidine (organocatalyst)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Septum and nitrogen inlet

Syringe

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Hexane and ethyl acetate for chromatography

Procedure:

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the

organocatalyst (10 mol%).
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Dissolve the catalyst in anhydrous dichloromethane.

Cool the solution to 0 °C using an ice bath.

Add butanal (1.0 equivalent) to the flask via syringe.

In a separate flask, dissolve N-chlorosuccinimide (1.1 equivalents) in anhydrous

dichloromethane.

Slowly add the NCS solution to the reaction mixture over a period of 1 hour using a syringe

pump to control the addition rate.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate

solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient to afford pure 2-(chloromethyl)butanal.

Diagram of Synthetic Workflow:

Butanal +
N-Chlorosuccinimide (NCS) +

Organocatalyst

α-Chlorination
in Dichloromethane

Reaction Aqueous Workup
(NaHCO₃, Brine)

Quenching & Extraction Column Chromatography
(Silica Gel)

Purification 2-(Chloromethyl)butanalIsolation

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 2-(chloromethyl)butanal.
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Chemical Properties and Reactivity
2-(Chloromethyl)butanal possesses two reactive functional groups: an aldehyde and a

primary alkyl chloride. This dual functionality makes it a versatile intermediate in organic

synthesis.

Reactions of the Aldehyde Group:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-

(chloromethyl)butanoic acid, using common oxidizing agents such as potassium

permanganate or Jones reagent.

Reduction: The aldehyde can be reduced to the primary alcohol, 2-(chloromethyl)butan-1-

ol[5], using reducing agents like sodium borohydride or lithium aluminum hydride.

Nucleophilic Addition: The carbonyl carbon is electrophilic and will undergo nucleophilic

addition reactions with various nucleophiles, including Grignard reagents, organolithium

compounds, and cyanide.

Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form

alkenes.

Reactions involving the Chloromethyl Group:

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent

carbon susceptible to nucleophilic substitution (S_N2) reactions. A variety of nucleophiles,

such as amines, alkoxides, and thiolates, can displace the chloride to form new carbon-

heteroatom bonds.

Elimination Reactions: Under strongly basic conditions, elimination reactions (E2) can occur

to form 2-ethylacrolein.

Diagram of Potential Reactions:
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Aldehyde Reactions Chloromethyl Reactions

2-(Chloromethyl)butanal

Oxidation
(e.g., KMnO₄)

Reduction
(e.g., NaBH₄)

Nucleophilic Addition
(e.g., R-MgBr)

Nucleophilic Substitution
(e.g., RNH₂)

Elimination
(e.g., strong base)

2-(Chloromethyl)butanoic acid 2-(Chloromethyl)butan-1-ol Addition Product Substitution Product 2-Ethylacrolein

Click to download full resolution via product page

Caption: Potential chemical transformations of 2-(chloromethyl)butanal.

Spectral Data (Predicted)
No experimental spectral data for 2-(chloromethyl)butanal has been found. The following are

predicted key spectral features based on its structure.

Table 3: Predicted Spectral Data for 2-(chloromethyl)butanal
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Spectroscopy Predicted Key Signals

¹H NMR

- Aldehyde proton (CHO): Singlet, ~9.5-9.7 ppm.

- Methine proton (CH-CH₂Cl): Multiplet. -

Methylene protons (CH₂Cl): Doublet of doublets.

- Ethyl group protons (CH₂CH₃): Multiplet for the

methylene and triplet for the methyl group.

¹³C NMR

- Carbonyl carbon (C=O): ~200 ppm. - Carbon

bearing chlorine (CH₂Cl): ~45-55 ppm. -

Methine carbon (CH-CHO): ~50-60 ppm. - Ethyl

group carbons: ~10-30 ppm.

IR Spectroscopy

- C=O stretch (aldehyde): Strong absorption

around 1725-1740 cm⁻¹. - C-H stretch

(aldehyde): Two weak bands around 2720 and

2820 cm⁻¹. - C-Cl stretch: Absorption in the

fingerprint region, typically 600-800 cm⁻¹. - C-H

stretches (aliphatic): Around 2850-3000 cm⁻¹.

Mass Spectrometry

- Molecular ion (M⁺): Peak at m/z 120 and an

M+2 peak at m/z 122 with a ratio of

approximately 3:1, characteristic of a compound

containing one chlorine atom. - Fragmentation:

Loss of Cl (m/z 85), loss of CHO (m/z 91), and

fragmentation of the ethyl group.

Safety and Handling
As with all α-chloroaldehydes, 2-(chloromethyl)butanal should be handled with care in a well-

ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory tract.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should

be worn at all times. Due to its potential reactivity, it should be stored in a cool, dry place away

from strong oxidizing agents, strong bases, and moisture.

This technical guide provides a foundational understanding of 2-(chloromethyl)butanal for

researchers and professionals. Further experimental investigation is required to fully

characterize its physical and chemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(Chloromethyl)butanal | C5H9ClO | CID 18942083 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2-Chloro-2-methylpropanal | 917-93-1, 2-Chloro-2-methylpropanal Formula - ECHEMI
[echemi.com]

3. Butyraldehyde - Wikipedia [en.wikipedia.org]

4. solubilityofthings.com [solubilityofthings.com]

5. 2-(Chloromethyl)butan-1-ol | C5H11ClO | CID 18942068 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Physical and chemical properties of 2-
(chloromethyl)butanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15356479#physical-and-chemical-properties-of-2-
chloromethyl-butanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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